4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound features a benzamide core linked to a substituted 1,2,4-triazole ring, with a diethylsulfamoyl group at the 4-position of the benzamide and a 2,5-dimethoxyphenyl substituent on the triazole. The structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor, given the prevalence of sulfonamide and triazole motifs in such agents .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O6S2/c1-5-36(6-2)46(41,42)25-14-11-23(12-15-25)31(40)33-20-29-34-35-32(38(29)27-19-24(43-3)13-16-28(27)44-4)45-21-30(39)37-18-17-22-9-7-8-10-26(22)37/h7-16,19H,5-6,17-18,20-21H2,1-4H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCTDGFGKPNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 638.76 g/mol. The structure includes multiple functional groups such as sulfamoyl, methoxyphenyl, and triazole, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Below are key findings related to its biological effects:
Antimicrobial Activity
Studies have shown that the compound demonstrates promising antimicrobial effects against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 37.9–113.8 μM against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| MRSA | 248–372 | 372–1240 |
| E. coli | 43–172 | 86–344 |
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values of 0.29 μM against MCF-7 cells and showed significant inhibition of tubulin polymerization .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.29 |
| HeLa | 4.04 |
| HCT116 | 9.48 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Protein Binding : It binds to proteins involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized derivatives of the compound and evaluated their biological activity against cancer cell lines, revealing structure-activity relationships that inform future drug design .
- Antimicrobial Evaluation : Another research effort highlighted the antimicrobial properties of related compounds, suggesting that modifications to the triazole moiety could enhance efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Shares a benzamide core and heterocyclic ring but replaces the triazole with a thiadiazole. The absence of the sulfamoyl group reduces hydrophilicity, impacting solubility and membrane permeability.
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones (): Features a sulfonyl group and triazole but lacks the indolin-1-yl moiety. The 2,4-difluorophenyl substituent enhances metabolic stability compared to the dimethoxyphenyl group in the target compound.
N-Benzyl-N-[4-(Diethylamino)Phenyl]-5-Methyl-3-Phenylisoxazole-4-Carboxamide (): Contains a diethylamino group and isoxazole-carboxamide core but omits the thioether linkage, limiting conformational flexibility.
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Pharmacological and Physicochemical Properties
- Solubility: The diethylsulfamoyl group enhances aqueous solubility compared to non-sulfonylated analogues (e.g., ) but reduces it relative to hydroxylamine derivatives ().
- Binding Affinity : The indolin-1-yl moiety may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in simpler phenyl-substituted triazoles ().
- Metabolic Stability : The 2,5-dimethoxyphenyl group is prone to demethylation, whereas halogenated analogues () exhibit longer half-lives.
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl vs. Sulfonyl : Diethylsulfamoyl’s electron-withdrawing nature may enhance target binding compared to sulfonyl groups in .
- Triazole vs. Thiadiazole : The triazole’s hydrogen-bonding capacity (N-H at position 1) improves target engagement over thiadiazoles () .
- Indolin-1-yl vs. Simple Alkyl Chains : The indole ring’s planar structure facilitates interactions with hydrophobic pockets, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
